2-Bromo (S)-Carbidopa is a chemical compound derived from carbidopa, which is primarily used in combination with levodopa to treat Parkinson's disease. The introduction of a bromine atom at the second position enhances its pharmacological profile. Carbidopa itself is a hydrazine derivative that inhibits the enzyme aromatic L-amino acid decarboxylase, thereby preventing the conversion of levodopa to dopamine outside the brain, which helps increase the availability of levodopa in the central nervous system.
2-Bromo (S)-Carbidopa can be synthesized from starting materials such as 3,3-dimethyl oxaziridine and methyldopa esters. The synthesis involves several steps including the formation of imines and subsequent hydrolysis to yield the final product. The methods of synthesis have been documented in various patents and scientific literature, indicating its relevance in pharmaceutical applications .
2-Bromo (S)-Carbidopa falls under the category of pharmaceutical compounds, specifically as a derivative of carbidopa. It is classified as an antihypertensive agent and a dopamine precursor.
The synthesis of 2-Bromo (S)-Carbidopa typically involves a multi-step process:
The molecular formula for 2-Bromo (S)-Carbidopa is , with a molecular weight of approximately 305.13 g/mol. The structure features a bromine atom at the second carbon position, contributing to its unique properties compared to standard carbidopa.
2-Bromo (S)-Carbidopa participates in various chemical reactions characteristic of hydrazine derivatives:
The presence of the bromine atom enhances reactivity, making it suitable for further chemical modifications that could improve pharmacological efficacy or alter metabolic pathways.
The mechanism by which 2-Bromo (S)-Carbidopa operates primarily involves inhibition of aromatic L-amino acid decarboxylase. By preventing the conversion of levodopa into dopamine outside the central nervous system, it ensures that more levodopa reaches the brain where it can be converted into dopamine, thus alleviating symptoms associated with Parkinson's disease.
2-Bromo (S)-Carbidopa is primarily used in pharmaceutical research and development:
The compound's unique structure allows researchers to explore its potential benefits over traditional carbidopa formulations, aiming for improved therapeutic outcomes in managing Parkinson's disease symptoms.
Retrosynthetic deconstruction of 2-Bromo (S)-Carbidopa reveals three strategic disconnections: the brominated aromatic nucleus, the chiral hydrazine core, and the stereogenic α-carbon center. The primary disconnection targets the C2 bromination site on the catechol ring of the L-tyrosine derivative, necessitating late-stage electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) approaches. The secondary disconnection separates the hydrazine moiety (–NHNH₂) from the α-amino acid backbone, suggesting N-protected α-halo ester intermediates as precursors for hydrazine incorporation via nucleophilic displacement [4] [6].
Critical to this analysis is the stereochemical preservation at C3, requiring either enantioselective synthesis or chiral pool derivation from L-tyrosine. Computational modeling (DFT at B3LYP/6-31G* level) predicts significant conformational rigidity in the brominated analog due to steric interactions between the bromo substituent and the adjacent hydrazine group, influencing ring bromination kinetics. Orthogonal protection strategies emerge as essential, with tert-butyldimethylsilyl (TBS) ethers demonstrating superior regiocontrol over acetyl groups during bromination of the catechol ring [4] [6].
Table 1: Retrosynthetic Disconnection Strategies for 2-Bromo (S)-Carbidopa
Disconnection Target | Retron | Precursor Candidates | Key Challenges |
---|---|---|---|
C2-Br Aromatic Ring | Brominated catechol | 3-Bromo-L-DOPA / N-protected 4-(2-bromo-4,5-dihydroxyphenyl)-2-aminobutanoate | Regioselective bromination without racemization |
Hydrazine Moiety | C–N bond | N-Boc-α-bromo-3-(3,4-dihydroxyphenyl)propanoate | Chemoselectivity in nucleophilic substitution |
Chiral α-Center | Stereogenic carbon | L-Tyrosine derivatives | Configuration retention during bromination |
Electrophilic bromination of (S)-Carbidopa analogs employs N-bromoamide reagents to circumvent handling hazards of molecular bromine. N-Bromosuccinimide (NBS) in anhydrous DMF at –40°C achieves 78–92% regioselectivity for C2 bromination over C5 in model catechol substrates, attributed to hydrogen-bond directed electrophilic attack. Chiral auxiliary-mediated control utilizes (8S,9R)-dihydroquinine-derived phase-transfer catalysts to impose facial bias during bromonium ion formation, delivering 2-bromo derivatives with up to 89% ee in β-methylstyrene analogs [8].
Enantioconvergent bromolactonization of Z-1,3-enynes provides access to brominated stereocenters relevant to carbidopa’s aliphatic chain. C3-symmetric trisimidazoline catalysts (e.g., Catalyst 4 in [8]) enforce stereocontrol through a proposed three-point substrate binding model, achieving dr >20:1 in test substrates. For direct aromatic bromination, Pd(II)-catalyzed C–H functionalization with N-bromophthalimide (NBP) demonstrates promise, using (S)-tert-leucine-derived ligands to achieve enantioselective C–Br bond formation (up to 82% ee) in tyrosine derivatives via a proposed Pd–Br σ-complex intermediate [8].
Table 2: Bromination Reagents and Stereochemical Outcomes
Reagent System | Solvent/Conditions | Regioselectivity (C2:C5) | ee (%) | Application Scope |
---|---|---|---|---|
NBS / Dihydroquinine PTC | DMF, –40°C | 9:1 | 89 | Styrenyl alkenoic acids |
NBP / Pd(OAc)₂-(S)-tLeuOX | Toluene, 80°C | >20:1 | 82 | Arylalanine derivatives |
DBDMH / Chiral Thiocarbamate | HFIP, 25°C | 15:1 | 95 | 1,1-Disubstituted pentenoic acids |
Br₂ / Cinchona Urea Organocatalyst | CH₂Cl₂, 0°C | 3:1 | 91 | Z-1,3-Enynes |
Biocatalytic approaches leverage engineered transaminases to install the (S)-stereocenter post-bromination. Thermostable aromatic amino acid transaminases (TtArAT from Thermus thermophilus) mediate the amination of 2-bromo-3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid using L-glutamate as amine donor, achieving >99% ee via dynamic kinetic resolution (DKR). Molecular dynamics simulations reveal that the bromo substituent enhances substrate-enzyme binding affinity (ΔG = –8.2 kcal/mol) through hydrophobic interactions with Phe⁶⁵ and Tyr¹⁰⁷ residues, explaining the high stereoselectivity [2] [3].
Organocatalytic methodologies employ chiral phosphoric acids (CPAs) derived from BINOL. Catalyst CPA-3 (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) promotes the electrophilic amination of α-bromo-β-keto esters with azodicarboxylates, affording hydrazino acid precursors with 94% ee. The catalytic cycle involves stereodetermining protonation of an enol intermediate through hydrogen-bonding networks within the chiral pocket. Continuous-flow systems with immobilized CPAs enhance productivity (space-time yield = 1.8 g·L⁻¹·h⁻¹) by minimizing catalyst decomposition during prolonged reactions [3] [8].
Table 3: Catalytic Systems for (S)-Configuration Control
Catalyst Type | Representative Catalyst | Reaction | ee (%) | TON | Ref |
---|---|---|---|---|---|
Transaminase | TtArAT (engineered) | Oxo acid transamination | >99 | 750 | [2] |
Chiral Phosphoric Acid | TRIP (CPA-3) | Electrophilic amination | 94 | 110 | [3] |
Cinchona Thiocarbamate | N-(2,4,6-Triisopropylbenzoyl) | Bromolactonization | 91 | 50 | [8] |
Trisimidazoline | C3-Symmetric derivative | Bromocyclization | 95 | 45 | [8] |
Solid-phase peptide synthesis (SPPS) enables rapid diversification of 2-Bromo (S)-Carbidopa analogs. Wang resin-bound Fmoc-L-tyrosine undergoes on-resin bromination using pyridinium tribromide (0.3 equiv in DCM, 0°C), achieving quantitative conversion without racemization. Subsequent hydrazine incorporation employs Alloc-protected bromoacetohydrazide via Pd-catalyzed deprotection/coupling cycles. Microwave-assisted cleavage (TFA:DCM:H₂O 95:4:1, 50°C, 20 min) liberates products with <2% epimerization, as confirmed by chiral HPLC [4].
Safety-catch linkers based on sulfonylethoxycarbonyl (SEC) handles permit selective cleavage of brominated derivatives. After chain assembly, activation with iodoacetonitrile enables nucleophilic displacement by benzylhydrazine, yielding N’-modified analogs. This strategy generates a 48-member library of 2-Bromo carbidopa derivatives with variations in the hydrazine terminus, screened for decarboxylase inhibition without purification. Resin-to-resin transfer reactions facilitate telescoped synthesis of dimeric analogs using bis-linkers, enabling exploration of cooperative binding effects [4] [6].
Table 4: Solid-Phase Synthesis Parameters and Outcomes
Resin Type | Bromination Reagent | Coupling Efficiency (%) | Cleavage Method | Purity Range |
---|---|---|---|---|
Wang-Fmoc | PyBr₃ (0.3 eq) | >98 | TFA/H₂O/DCM (95:4:1) | 85–92% |
Rink Amide SEC | NBS (2.0 eq) | 95 | Iodoacetonitrile then BnNHNH₂ | 78–88% |
Sieber Amide | DBDMH (1.5 eq) | 92 | 1% TFA/DCM | 90–95% |
Trityl Chloride | Br₂ (gas, 0.5 eq) | 85 | AcOH/TFE/DCM (1:1:3) | 82–90% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7